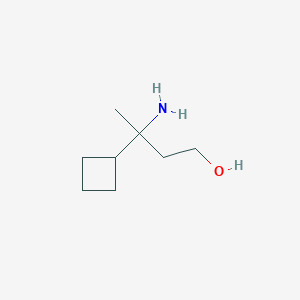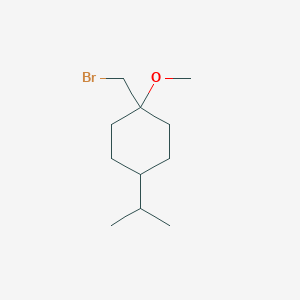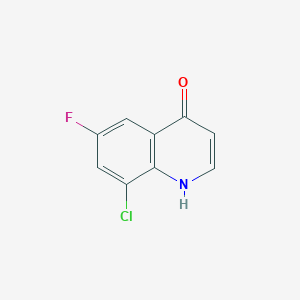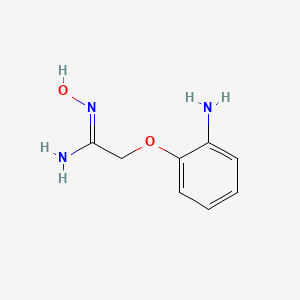
2-(2-aminophenoxy)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-aminophenoxy)-N’-hydroxyethanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminophenoxy group and a hydroxyethanimidamide group, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide typically involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with a nickel-based catalyst and activated carbon in an alcohol solvent under hydrogenation conditions. The reaction is carried out at a temperature range of 60-100°C and a pressure of 0.2-2 MPa. After the reaction, the mixture is filtered to remove the catalyst and activated carbon, and the product is crystallized and dried .
Análisis De Reacciones Químicas
2-(2-aminophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-aminophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide involves its interaction with molecular targets such as calcium ions. The compound can chelate calcium ions, thereby affecting calcium-dependent cellular processes. This chelation can influence pathways related to oxidative stress, apoptosis, and inflammation, making it a valuable tool in studying these biological processes .
Comparación Con Compuestos Similares
2-(2-aminophenoxy)-N’-hydroxyethanimidamide can be compared with similar compounds such as 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA). Both compounds have aminophenoxy groups and are used in calcium chelation. 2-(2-aminophenoxy)-N’-hydroxyethanimidamide has a unique hydroxyethanimidamide group, which may confer different reactivity and binding properties .
Similar compounds include:
- 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA)
- 1,2-bis-(2-amino-phenoxy)-ethane
- 2,2’-diamino ethylene diphenyl ether .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-(2-aminophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
Clave InChI |
FYVILILOYBDXLL-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N)OC/C(=N/O)/N |
SMILES canónico |
C1=CC=C(C(=C1)N)OCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


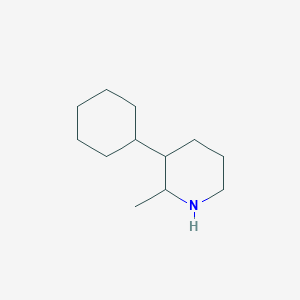
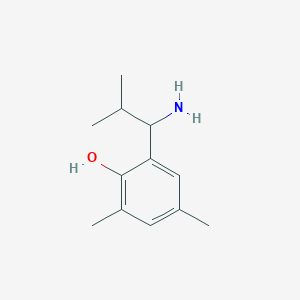

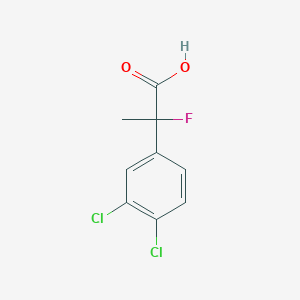
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

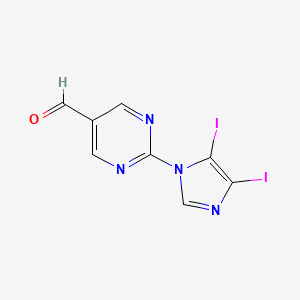
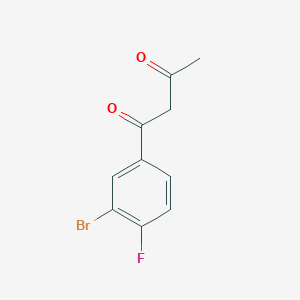
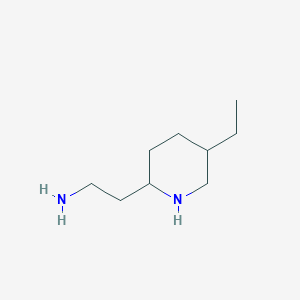
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
